

Lancilactone C: A Tricyclic Triterpenoid with Potent Anti-HIV Activity

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Compound of Interest

Compound Name: *Lancilactone C*

Cat. No.: *B1204977*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C is a naturally occurring tricyclic triterpenoid that has garnered significant interest within the scientific community due to its potent anti-HIV activity and unique molecular architecture.[1][2] Isolated from the stems and roots of *Kadsura lancilimba*, a plant used in traditional Chinese medicine, **Lancilactone C** presents a promising scaffold for the development of novel antiretroviral agents.[3] This technical guide provides a comprehensive overview of **Lancilactone C**, including its chemical structure, biological activity, detailed experimental protocols for its synthesis and analysis, and insights into its potential mechanism of action. Recent research has led to a revision of its initially proposed structure, which was confirmed through total synthesis, highlighting the importance of rigorous structural elucidation in natural product chemistry.[2][3]

Chemical Structure and Properties

Lancilactone C is characterized by a complex tricyclic core.[2] Its structure was definitively established and, in fact, revised through extensive spectroscopic analysis and total synthesis.[3] The correct structure features a unique trans-dimethylbicyclo[4.3.0]nonane system fused to a seven-membered ring. The structural elucidation was accomplished using a combination of high-resolution mass spectrometry and advanced NMR techniques.[3]

Physicochemical Properties of Lancilactone C

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₀ O ₄	[3]
Molecular Weight	394.5 g/mol	[3]
Appearance	Amorphous Powder	[3]

Biological Activity

The primary biological activity of **Lancilactone C** that has been reported is its significant inhibition of HIV-1 replication in H9 lymphocytes.[2] Notably, this antiviral activity is accompanied by low cytotoxicity, making it an attractive candidate for further drug development.[4]

Anti-HIV Activity and Cytotoxicity of Lancilactone C

Parameter	Cell Line	Value	Reference
EC ₅₀ (50% Effective Concentration)	H9 lymphocytes	1.4 µg/mL	[3]
CC ₅₀ (50% Cytotoxic Concentration)	H9 lymphocytes	> 100 µg/mL	[3]
Therapeutic Index (CC ₅₀ /EC ₅₀)	H9 lymphocytes	> 71.4	[3]

While other triterpenoids from the *Kadsura* genus have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects, quantitative data for **Lancilactone C** in these areas are not yet available.

Experimental Protocols

Structural Elucidation of Lancilactone C

The structural determination of **Lancilactone C** involved a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance spectrometer, typically operating at 400 MHz for ^1H and 100 MHz for ^{13}C .^[5]
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Data Acquisition:
 - ^1H NMR: Chemical shifts are reported in ppm relative to the residual solvent peak. Standard parameters include a 30° pulse width, a 1-second relaxation delay, and an acquisition time of 2-3 seconds.
 - ^{13}C NMR: Spectra were acquired with proton decoupling.
 - 2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish proton-proton and proton-carbon correlations, as well as through-space interactions, which were crucial for determining the relative stereochemistry.^[3]

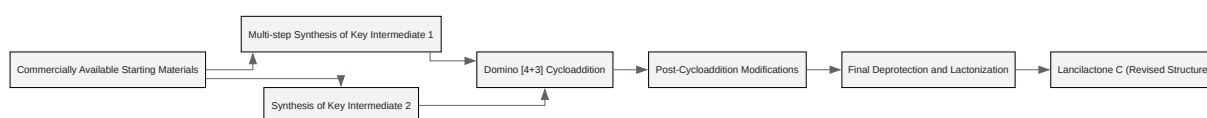
Mass Spectrometry (MS):

- Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the elemental composition.^[3]
- Sample Preparation: The sample was dissolved in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is commonly used for this class of compounds.^[6]
 - Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data.
 - Data Analysis: The molecular formula is determined from the accurate mass measurement of the molecular ion peak.

Total Synthesis of Revised Lancilactone C

The total synthesis of the revised structure of **Lancilactone C** was a significant achievement, confirming its absolute configuration.[3] The key step in the synthesis is a domino [4+3] cycloaddition reaction.[2]

Synthetic Scheme Overview:



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Figure 1. Simplified workflow for the total synthesis of **Lancilactone C**.

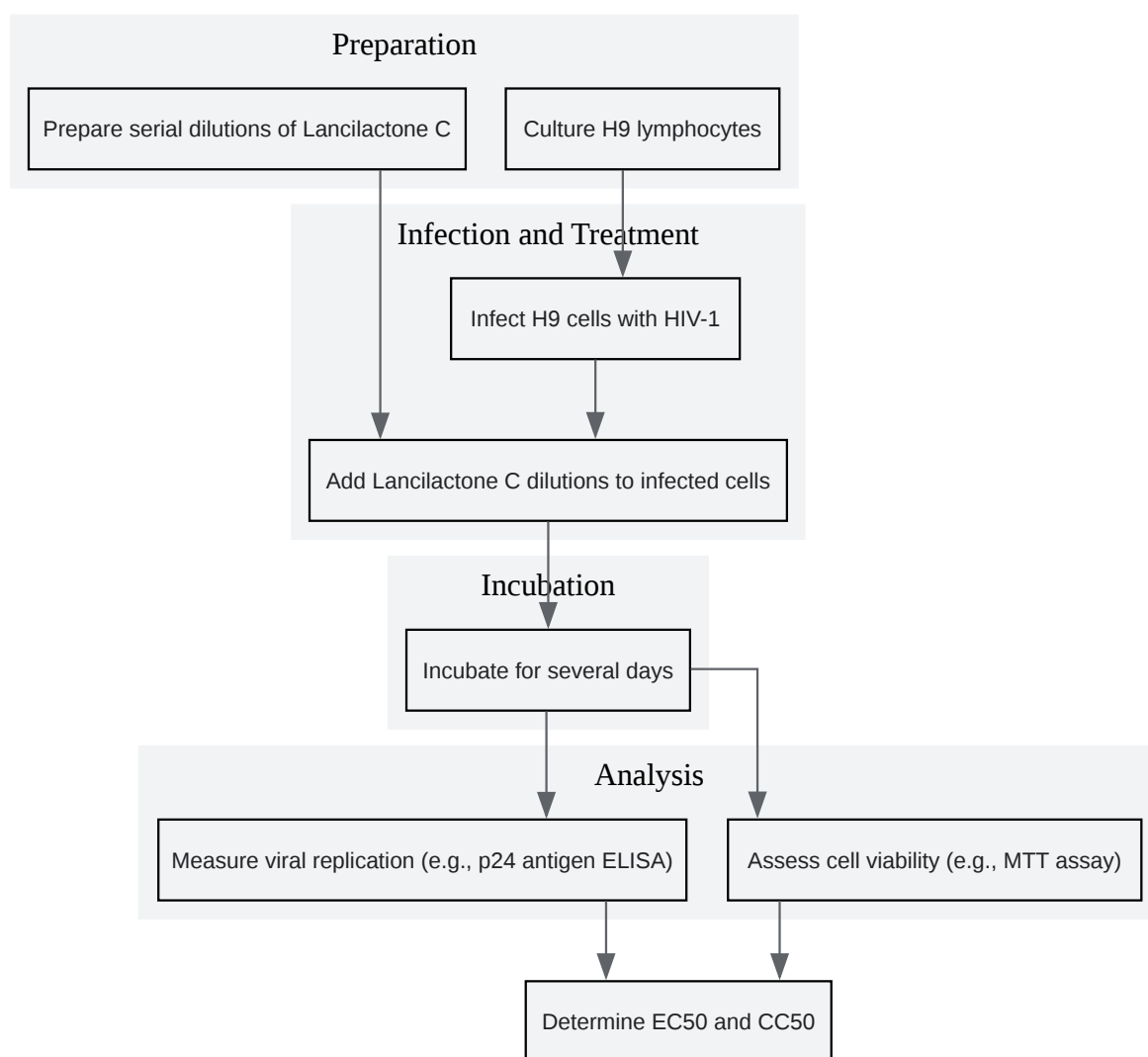
Key Experimental Steps:

- **Preparation of Key Intermediates:** The synthesis commences with the preparation of two key fragments from commercially available starting materials through multi-step synthetic sequences.
- **Domino [4+3] Cycloaddition:** The crucial cycloaddition reaction involves the coupling of the two key intermediates to construct the core tricyclic skeleton of **Lancilactone C**. This reaction proceeds through a cascade of events, including a Diels-Alder reaction, elimination, and electrocyclization.[3]
- **Functional Group Manipulations:** Following the cycloaddition, a series of reactions are carried out to install the remaining functional groups and adjust oxidation states.
- **Final Steps:** The synthesis is completed by a final deprotection step and the formation of the lactone ring to yield the natural product.

Anti-HIV Activity Assay

The anti-HIV activity of **Lancilactone C** was evaluated using an in vitro assay with H9 lymphocytes. The following is a representative protocol based on standard methods for assessing anti-HIV-1 activity.

Workflow for Anti-HIV Assay:



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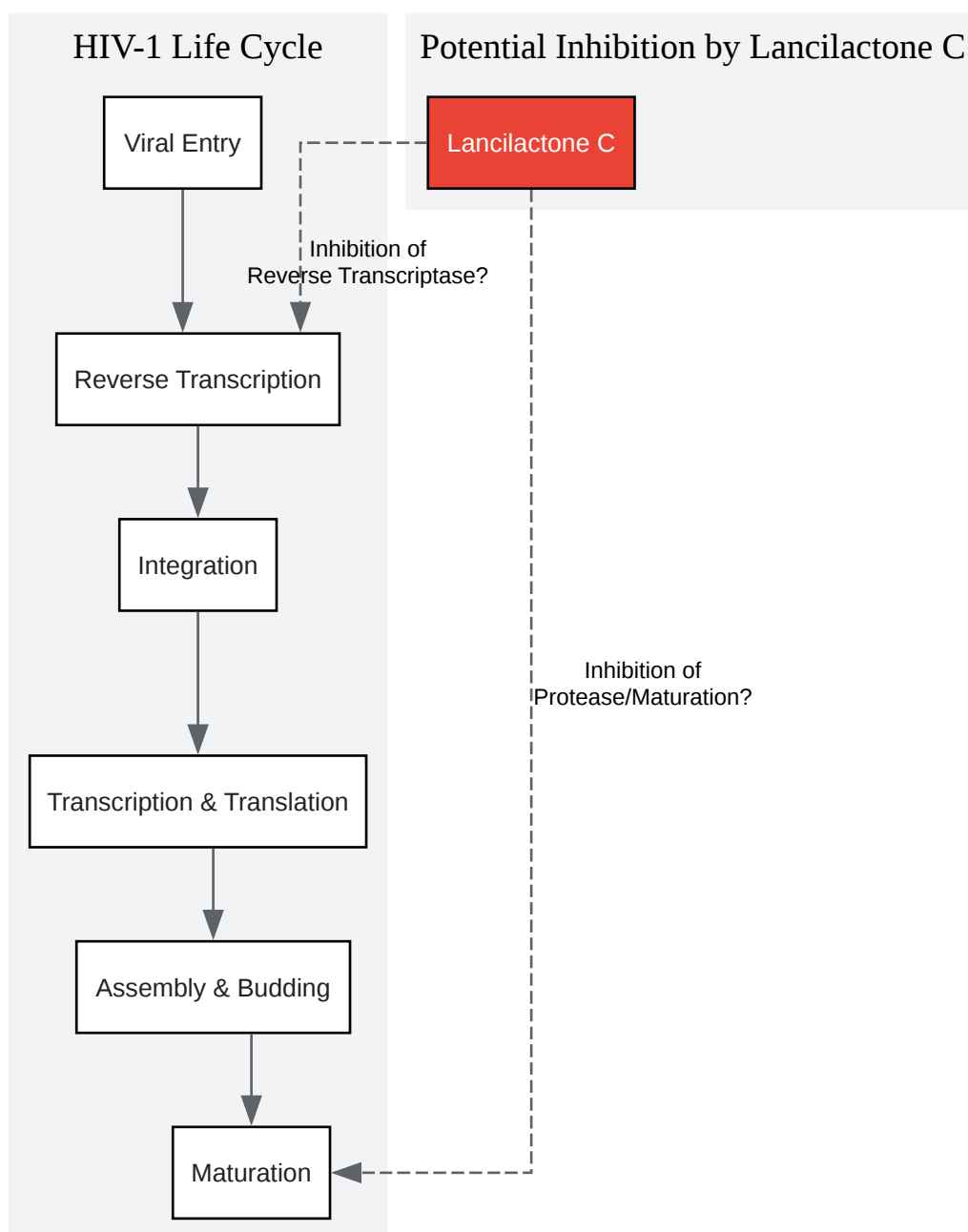
Figure 2. General workflow for determining the anti-HIV activity of **Lancilactone C**.

Detailed Protocol:

- **Cell Culture:** H9 lymphocytes are maintained in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Virus Preparation:** A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared and titrated to determine the appropriate multiplicity of infection (MOI).
- **Assay Setup:** H9 cells are seeded in a 96-well plate. The cells are then infected with HIV-1 at a predetermined MOI.
- **Compound Addition:** Immediately after infection, serial dilutions of **Lancilactone C** are added to the wells. Control wells with no compound and uninfected cells are also included.
- **Incubation:** The plates are incubated for 4-7 days at 37°C.
- **Quantification of Viral Replication:** The level of HIV-1 replication is determined by measuring the amount of p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA kit.
- **Cytotoxicity Assay:** In a parallel plate, the cytotoxicity of **Lancilactone C** on uninfected H9 cells is determined using the MTT assay to measure cell viability.
- **Data Analysis:** The EC₅₀ value is calculated as the concentration of **Lancilactone C** that inhibits HIV-1 replication by 50%, and the CC₅₀ value is the concentration that reduces cell viability by 50%.

Putative Signaling Pathway and Mechanism of Action

The precise molecular mechanism by which **Lancilactone C** inhibits HIV-1 replication has not yet been fully elucidated. However, based on the mechanisms of other structurally related triterpenoids, several potential pathways can be hypothesized.



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Figure 3. Potential points of intervention for **Lancilactone C** in the HIV-1 life cycle.

Many triterpenoids have been shown to interfere with various stages of the HIV life cycle. Some inhibit the viral entry process, while others target key viral enzymes such as reverse transcriptase, protease, or integrase. Another class of triterpenoid-based HIV inhibitors, known as maturation inhibitors, prevent the final proteolytic processing of the Gag polyprotein, leading

to the production of non-infectious viral particles. Given the structural class of **Lancilactone C**, it is plausible that its anti-HIV activity stems from the inhibition of one or more of these critical viral processes. Further research is required to pinpoint the exact molecular target of **Lancilactone C**.

Conclusion

Lancilactone C stands out as a promising natural product with potent and selective anti-HIV activity. The successful total synthesis of its revised structure has not only provided a definitive structural confirmation but also opened avenues for the synthesis of analogues for structure-activity relationship studies.[1][4] The detailed experimental protocols provided in this guide for its analysis and synthesis, along with the overview of its biological activity, are intended to facilitate further research into this fascinating molecule. Future studies should focus on elucidating the precise mechanism of its anti-HIV action and exploring its potential for development as a therapeutic agent. The unique chemical scaffold of **Lancilactone C** also makes it an intriguing target for the development of new synthetic methodologies.

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